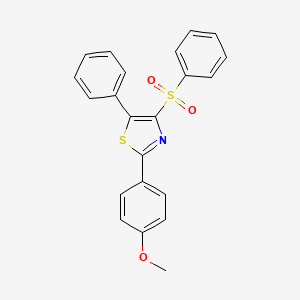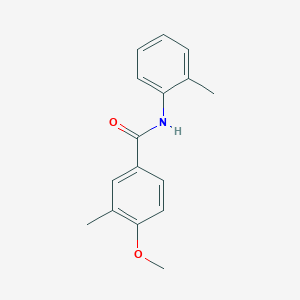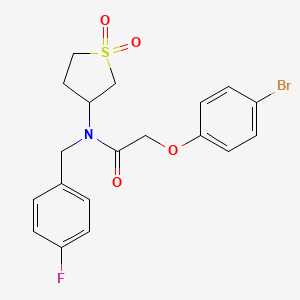
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzenesulfonyl, methoxyphenyl, and phenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene thiol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme. The presence of the benzenesulfonyl group enhances its binding affinity to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)benzenesulfonyl chloride
- Tetrakis(4-methoxyphenyl)ethylene
- Benzofuran derivatives
Uniqueness
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler thiazole derivatives, the presence of the benzenesulfonyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C22H17NO3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H17NO3S2/c1-26-18-14-12-17(13-15-18)21-23-22(20(27-21)16-8-4-2-5-9-16)28(24,25)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
NROGBDYOAJDYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124436.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124439.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11124442.png)
![N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11124447.png)
![1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124461.png)

![2,4-dichloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11124467.png)
![14-(4-fluorophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B11124468.png)
![methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11124475.png)
![1-(3-Phenoxyphenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124476.png)
![4-[4-(4-fluorophenyl)piperazino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11124477.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile](/img/structure/B11124481.png)
![3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124486.png)
